2,5-dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide

medicinal chemistry structure-activity relationship sulfonamide pharmacophore

2,5-Dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide (CAS 1421464-81-4) is a synthetic sulfonamide with the molecular formula C19H20N2O2S2 and molecular weight 372.5 g/mol. Its structure comprises a 2,5-dimethylbenzenesulfonamide moiety linked via a methylene bridge to a 4-methyl-2-phenylthiazole core.

Molecular Formula C19H20N2O2S2
Molecular Weight 372.5
CAS No. 1421464-81-4
Cat. No. B3239675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide
CAS1421464-81-4
Molecular FormulaC19H20N2O2S2
Molecular Weight372.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C
InChIInChI=1S/C19H20N2O2S2/c1-13-9-10-14(2)18(11-13)25(22,23)20-12-17-15(3)21-19(24-17)16-7-5-4-6-8-16/h4-11,20H,12H2,1-3H3
InChIKeyCFXCAMCOJOIFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide (CAS 1421464-81-4): Chemical Identity and Structural Class Overview


2,5-Dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide (CAS 1421464-81-4) is a synthetic sulfonamide with the molecular formula C19H20N2O2S2 and molecular weight 372.5 g/mol . Its structure comprises a 2,5-dimethylbenzenesulfonamide moiety linked via a methylene bridge to a 4-methyl-2-phenylthiazole core. The compound belongs to the broader thiazole-benzenesulfonamide chemotype, a scaffold recognized in patent literature for its capacity to modulate protein kinases [1], inhibit carbonic anhydrase isoforms [2], and induce endoplasmic reticulum stress in cancer cells [3]. As a commercially available screening compound, it serves as a building block for medicinal chemistry programs targeting these pathways.

Why In-Class Substitution Cannot Be Assumed for 2,5-Dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide


Thiazole-benzenesulfonamides exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position. In a systematic evaluation of thiazole-substituted benzenesulfonamides against all 12 human carbonic anhydrase isoforms, para-substituted compounds demonstrated consistently stronger binding than their meta-substituted counterparts, with intrinsic binding affinities spanning from 30 pM to 70 nM depending on the substitution pattern [1]. Similarly, within the kinase inhibitor patent space, the specific combination of the 2,5-dimethylbenzenesulfonamide group and the 4-methyl-2-phenylthiazol-5-ylmethyl scaffold represents a discrete chemical space that is not fungible with analogs bearing halogen, methoxy, or trifluoromethyl substitutions on the phenylsulfonamide ring [2]. In the thiazole benzenesulfonamide series leading to HA15, minor structural modifications profoundly altered the ability to induce ER stress and overcome BRAF inhibitor resistance in melanoma models [3]. These findings collectively demonstrate that even closely related in-class compounds cannot be assumed to possess interchangeable biological profiles, underscoring the necessity of compound-specific procurement for reproducible target engagement studies.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide


Structural Differentiation: 2,5-Dimethyl Substitution Pattern on the Benzenesulfonamide Ring

The target compound bears a 2,5-dimethyl substitution on the benzenesulfonamide phenyl ring, distinguishing it from the more commonly explored 4-methyl, 4-methoxy, 4-halo, or unsubstituted benzenesulfonamide analogs found in the thiazole-benzenesulfonamide patent literature [1]. In a related series of thiazole-substituted benzenesulfonamides evaluated against 12 human carbonic anhydrase isoforms, the position (para vs. meta) and identity of substituents on the benzenesulfonamide ring dictated both binding affinity and isoform selectivity, with intrinsic Kd values ranging from 30 pM to 70 nM across the series [2]. The 2,5-dimethyl pattern introduces steric and electronic features that are absent in the para-substituted reference compounds, potentially altering both target engagement and pharmacokinetic properties in a manner that cannot be predicted by interpolation from para-substituted analog data.

medicinal chemistry structure-activity relationship sulfonamide pharmacophore

Carbonic Anhydrase IX Inhibition Potential: Class-Level Evidence from Thiazole-Benzenesulfonamide Hybrids

The thiazole-benzenesulfonamide chemotype has been validated as a productive scaffold for carbonic anhydrase IX (CA IX) inhibition, a tumor-associated isoform implicated in pH regulation under hypoxic conditions. In a 2023 study by Bondock et al., 2,4,5-trisubstituted thiazole-1,3,4-thiadiazole-benzenesulfonamide conjugates were designed using the tail approach [1]. The cyclized 2,4-disubstituted thiazole derivative 4 enhanced cytotoxicity by 9-fold (HepG-2), 4-fold (Caco2), and 2-fold (MCF-7) relative to the uncyclized intermediate 3 [1]. A simple methyl substitution on the thiosemicarbazone terminus (compound 9a) further improved cytotoxicity by 9-fold (HepG-2), 14-fold (Caco2), and 6-fold (MCF-7) compared to the parent derivative 3, with molecular docking confirming stable hydrogen bonding to the hCA IX catalytic zinc and His94 residue (ΔGbinding MM-PBSA = -9.6 kcal/mol) [1]. While the target compound differs from 9a in its benzenesulfonamide substitution and lacks the thiadiazole linker, the shared thiazole-benzenesulfonamide pharmacophore suggests potential CA IX engagement that requires compound-specific validation.

carbonic anhydrase inhibition anticancer target tumor hypoxia

Kinase Inhibition Scaffold Validation: Thiazolylphenyl-Benzenesulfonamido Chemotype

The thiazolylphenyl-benzenesulfonamido chemotype has been established as a kinase inhibitor scaffold in patent literature. US Patent 9,199,979 B2 (Nerviano Medical Sciences) explicitly claims thiazolylphenyl-benzenesulfonamido derivatives of formula (I) as modulators of protein kinase activity, with utility in diseases associated with deregulated protein kinase activity including cancer [1]. The patent describes compounds incorporating a benzenesulfonamide moiety linked to a substituted thiazole-phenyl system, a structural framework shared by the target compound. While the patent exemplifies compounds with difluorophenyl and pyridinyl substituents rather than the specific 2,5-dimethyl-4-methyl-2-phenylthiazole combination, the chemotype's demonstrated kinase inhibitory activity establishes a precedent for target compound screening against kinase panels [1]. The 2,5-dimethyl substitution on the benzenesulfonamide ring differentiates this compound from the halogenated analogs exemplified in the patent and may confer distinct kinase selectivity profiles.

kinase inhibition cancer therapeutics signal transduction

ER Stress Induction and Anti-Melanoma Activity: Class-Level Precedent from the HA15 Series

The thiazole benzenesulfonamide chemotype has demonstrated the capacity to induce endoplasmic reticulum (ER) stress and exert anti-melanoma effects through targeting of the chaperone BiP/GRP78/HSPA5. Cerezo et al. (2016) reported that HA15, a lead compound from a series of thiazole benzenesulfonamides, displayed anticancer activity against all melanoma cells tested, including cells isolated from patients and those with acquired resistance to BRAF inhibitors [1]. HA15 exhibited strong efficacy in xenograft mouse models with both BRAF inhibitor-sensitive and -resistant melanoma cells, with transcriptomic, proteomic, and biochemical studies confirming BiP/GRP78/HSPA5 as the specific molecular target [1]. The mechanism involves increased ER stress leading to melanoma cell death via concomitant induction of autophagic and apoptotic pathways [1]. Critically, this study employed structure-activity relationship (SAR) optimization across a series of thiazole benzenesulfonamides, demonstrating that biological activity is highly dependent on specific structural features [1]. While the target compound is structurally distinct from HA15, the shared thiazole-benzenesulfonamide core suggests potential for ER stress modulation that warrants compound-specific evaluation.

ER stress melanoma BRAF inhibitor resistance BiP/GRP78 targeting

Antibacterial Potential of Thiazole-Sulfonamide Hybrids: Emergent Activity with Cell-Penetrating Peptides

N-(thiazol-2-yl)benzenesulfonamide derivatives have demonstrated emergent antibacterial activity when combined with cell-penetrating peptides. Ratrey et al. (2021) reported that N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, with the isopropyl-substituted derivative achieving a minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans [1]. The study demonstrated that the antibacterial effect of the drug-octaarginine complex was not merely additive but represented a distinctive mode of action involving faster killing kinetics and bacterial membrane pore formation, with negligible hemolytic activity toward human red blood cells [1]. The target compound shares the thiazole-sulfonamide hybrid architecture with the active series, though its 2,5-dimethylbenzenesulfonamide substitution differs from the 4-methylsulfonylphenyl and 4-isopropylphenyl substitutions that showed optimal activity in the published study.

antibacterial antimicrobial resistance cell-penetrating peptide

Physicochemical Differentiation: Calculated Drug-Likeness and CNS Permeability Profile

Based on its molecular formula (C19H20N2O2S2, MW 372.5) and structural features, the target compound presents a distinct physicochemical profile compared to common thiazole-benzenesulfonamide analogs. The 2,5-dimethyl substitution on the benzenesulfonamide ring increases lipophilicity (calculated logP) relative to unsubstituted or para-halogenated analogs, potentially enhancing membrane permeability while maintaining compliance with Lipinski's Rule of Five parameters . The methylene bridge (-CH2-) between the sulfonamide nitrogen and the thiazole ring introduces conformational flexibility absent in directly linked N-(thiazol-2-yl)benzenesulfonamide analogs [1]. This flexibility may influence target binding kinetics and isoform selectivity profiles. The compound's topological polar surface area (tPSA), number of rotatable bonds, and hydrogen bond donor/acceptor counts place it within favorable drug-like chemical space for oral bioavailability, though the specific balance of these parameters differs from the para-substituted chloro analogs characterized in the carbonic anhydrase literature [2].

drug-likeness physicochemical properties CNS drug discovery ADME prediction

Recommended Research and Procurement Application Scenarios for 2,5-Dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide


Expanding Carbonic Anhydrase IX Inhibitor SAR Libraries Beyond Para-Substituted Analogs

The thiazole-benzenesulfonamide chemotype has demonstrated potent carbonic anhydrase inhibition, with intrinsic binding affinities as low as 30 pM and selectivity toward the tumor-associated CA IX isoform [1]. Published SAR studies have focused predominantly on para-substituted benzenesulfonamide analogs. Procurement of 2,5-dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide enables systematic evaluation of how the 2,5-dimethyl substitution pattern and the methylene-bridged thiazole connectivity affect CA isoform selectivity and binding thermodynamics. This compound can serve as a key analog for medicinal chemistry programs developing CA IX-selective inhibitors for hypoxic tumor targeting, complementing the tail-approach design strategies validated in the 2023 Bondock et al. study [1].

Kinase Selectivity Panel Screening with a Non-Halogenated Thiazole-Benzenesulfonamide Scaffold

The thiazolylphenyl-benzenesulfonamido chemotype is claimed as a protein kinase inhibitor scaffold in US Patent 9,199,979 B2, with exemplified compounds heavily biased toward halogenated (difluorophenyl, chlorophenyl) analogs [2]. The target compound's 2,5-dimethyl substitution and absence of halogen atoms offer a differentiated physicochemical profile that may translate into altered kinase selectivity. This compound is suitable for inclusion in broad kinase selectivity screening panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify unique target engagement patterns distinct from those of halogenated patent examples, potentially revealing novel kinase inhibition profiles.

ER Stress Modulation Screening in Drug-Resistant Cancer Models

The HA15 series established that thiazole benzenesulfonamides can induce ER stress via BiP/GRP78 targeting, with activity against BRAF inhibitor-resistant melanoma [3]. The target compound, with its distinct 2,5-dimethylbenzenesulfonamide moiety, represents a structurally differentiated analog for comparative ER stress screening. Procurement enables evaluation in melanoma cell lines with acquired BRAF inhibitor resistance, as well as in other solid tumor models where ER stress induction represents a therapeutic vulnerability. Comparative dose-response profiling against HA15 would quantify the impact of the 2,5-dimethyl substitution on ER stress induction potency and selectivity.

Antimicrobial Synergy Screening with Cell-Penetrating Peptide Conjugates

N-(thiazol-2-yl)benzenesulfonamides have demonstrated emergent antibacterial activity when complexed with cell-penetrating octaarginine, with MIC values as low as 3.9 μg/mL against S. aureus [4]. The target compound can be evaluated in similar drug-peptide conjugate formats to assess whether the 2,5-dimethylbenzenesulfonamide-thiazole architecture yields comparable or superior antibacterial potency. This application is particularly relevant for research programs targeting multidrug-resistant Gram-positive pathogens, where the distinctive membrane-permeabilizing mechanism of action offers a potential strategy to overcome conventional resistance mechanisms.

Quote Request

Request a Quote for 2,5-dimethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.